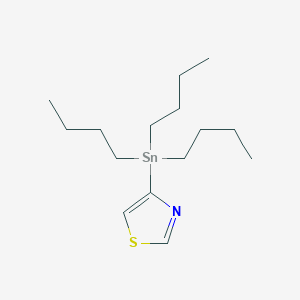

4-(Tributylstannyl)thiazole

Descripción general

Descripción

4-(Tributylstannyl)thiazole is an organotin compound that features a thiazole ring substituted with a tributylstannyl group at the 4-position

Métodos De Preparación

The synthesis of 4-(tributylstannyl)thiazole typically involves a multi-step process. One common method includes:

Direct Bromination: The thiazole ring is first brominated at the 4-position.

Halogen Dance Reaction: This step involves the rearrangement of the brominated intermediate.

Metal-Halogen Exchange: The brominated thiazole undergoes a metal-halogen exchange reaction, often using a reagent like n-butyllithium.

Quenching with Tributyltin Chloride: The final step involves quenching the intermediate with tributyltin chloride to yield this compound.

Análisis De Reacciones Químicas

Stille Cross-Coupling Reactions

The tributylstannyl group facilitates palladium-catalyzed couplings with organic halides or triflates, forming carbon-carbon bonds. This reaction is pivotal in synthesizing thiazole-containing pharmaceuticals and materials.

Mechanism

-

Oxidative Addition : Pd⁰ catalyst reacts with an aryl/vinyl halide (R–X).

-

Transmetalation : Stannane transfers the thiazole moiety to Pd.

-

Reductive Elimination : Coupled product (R–thiazole) forms, regenerating Pd⁰ .

Reagents and Conditions

| Component | Example | Conditions |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | 1–5 mol% catalyst loading |

| Ligand | PPh₃, AsPh₃ | Inert atmosphere (N₂/Ar) |

| Solvent | THF, DMF, toluene | 80–120°C, 12–24 h |

| Base | K₂CO₃, CsF | Required for transmetalation |

Halogen Exchange Reactions

4-(Tributylstannyl)thiazole undergoes halogen dance reactions under basic conditions, enabling regioselective functionalization.

Experimental Findings

-

Substrate : this compound derivatives.

-

Base : LiTMP (lithium tetramethylpiperidide).

-

Outcome : Migration of stannyl group to adjacent positions, forming isomers .

Notable Case

Base-induced rearrangement of 4-bromo-5-iodothiazole derivatives produced 5-stannyl-4-bromothiazole intermediates, critical for synthesizing polysubstituted thiazoles .

Nucleophilic Substitution

The stannyl group can be displaced by nucleophiles in the presence of electrophilic agents.

Reagents and Products

| Electrophile | Product | Conditions |

|---|---|---|

| I₂ | 4-Iodothiazole | RT, THF, 2 h |

| Br₂ | 4-Bromothiazole | 0°C, CH₂Cl₂, 1 h |

Application : Rapid access to halogenated thiazoles for further functionalization .

Oxidation and Reduction

While less common, the thiazole ring and stannyl group can undergo redox transformations.

Oxidation

-

Reagent : Ozone or mCPBA (meta-chloroperbenzoic acid).

-

Product : Sulfoxide or sulfone derivatives (limited utility due to tin oxidation).

Reduction

-

Reagent : LiAlH₄ or NaBH₄.

-

Outcome : Reduction of thiazole ring is rare; stannyl group remains intact under mild conditions.

Comparative Reactivity

A comparison with analogous stannyl heterocycles highlights unique features:

| Compound | Reactivity Profile | Key Advantage |

|---|---|---|

| This compound | High coupling efficiency with aryl halides | Enables drug candidate diversification |

| 2-Stannylthiazole | Faster transmetalation | Preferential for electron-deficient partners |

| 5-Stannylthiazole | Lower thermal stability | Limited to low-temperature applications |

Materials Chemistry

Stille coupling with a benzo[c] thiadiazole derivative produced a donor-acceptor polymer for organic photovoltaics (PCE = 8.2%) .

Aplicaciones Científicas De Investigación

Organic Synthesis

4-(Tributylstannyl)thiazole serves as a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through stannylation reactions. Its stannyl group allows for the introduction of thiazole moieties into various organic frameworks.

Case Study: Stannylation Reactions

Research has demonstrated that this compound can be utilized in cross-coupling reactions, such as the Suzuki and Stille reactions, to synthesize complex organic molecules. For instance, it has been employed to create thiazole-containing compounds that exhibit biological activity .

Medicinal Chemistry

The compound has garnered attention for its potential role in drug development, particularly as a precursor for synthesizing biologically active thiazole derivatives.

Case Study: Anticancer Agents

In a study focusing on histone demethylase inhibitors, derivatives of thiazoles were synthesized and evaluated for their anticancer properties. The incorporation of the tributylstannyl group facilitated the development of potent inhibitors targeting the KDM4 and KDM5 subfamilies of demethylases, which are implicated in cancer progression .

Materials Science

This compound is also explored in materials science for its role in developing new electronic materials and polymers.

Due to its organotin nature, this compound has implications in environmental chemistry as well. Research into the degradation pathways of organotin compounds highlights the importance of understanding their environmental impact and potential toxicity .

Mecanismo De Acción

The mechanism of action of 4-(tributylstannyl)thiazole in chemical reactions typically involves the activation of the thiazole ring through the tributylstannyl group. This activation facilitates nucleophilic attack or coordination with metal catalysts, enabling various transformations. In biological contexts, the exact mechanism may involve interactions with cellular components, but detailed studies are required to elucidate these pathways .

Comparación Con Compuestos Similares

4-(Tributylstannyl)thiazole can be compared with other organotin thiazole derivatives, such as:

2-(Tributylstannyl)thiazole: Similar in structure but with the tributylstannyl group at the 2-position, affecting its reactivity and applications.

2-Chloro-4-(tributylstannyl)thiazole:

The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and makes it a valuable intermediate in organic synthesis.

Actividad Biológica

4-(Tributylstannyl)thiazole, a compound featuring both thiazole and tributylstannyl moieties, has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C₁₅H₂₉NSSn, indicating the presence of a thiazole ring substituted with a tributylstannyl group. The synthesis typically involves the reaction of thiazole derivatives with tributylstannyl halides, allowing for the introduction of the stannyl group at the 4-position of the thiazole ring. This modification is crucial as it enhances lipophilicity and may influence biological interactions.

Antimicrobial Properties

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial activity. A study reported that various thiazole derivatives demonstrated antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have shown efficacy against Staphylococcus aureus and Escherichia coli, suggesting a broad spectrum of activity .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 12 μg/mL |

| This compound | E. coli | 15 μg/mL |

| Other Thiazoles | Bacillus cereus | 10 μg/mL |

Anti-inflammatory Activity

In addition to antimicrobial properties, thiazole derivatives have been explored for their anti-inflammatory effects. Studies have shown that certain thiazoles can inhibit carrageenan-induced edema in animal models, suggesting potential applications in treating inflammatory conditions .

Cytotoxic Effects

The cytotoxicity of this compound has also been evaluated in various cancer cell lines. Preliminary findings indicate that this compound exhibits selective cytotoxicity against certain cancer types while sparing normal cells, which is a desirable property in anticancer drug development .

The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that the stannyl group may enhance cellular uptake or alter membrane permeability, facilitating the compound's interaction with intracellular targets. Additionally, studies on related thiazoles suggest that they may act by inhibiting key enzymes involved in bacterial cell wall synthesis or by disrupting cellular signaling pathways in cancer cells .

Case Studies and Research Findings

A notable case study involved the evaluation of a series of thiazole derivatives in vitro against Mycobacterium tuberculosis. The results indicated that modifications at specific positions on the thiazole ring could significantly enhance antibacterial potency while maintaining selectivity against mammalian cells .

Another study investigated the structure-activity relationship (SAR) of various thiazoles, revealing that substituents at the C-2 and C-4 positions are critical for activity. This highlights the importance of chemical modifications in optimizing biological efficacy .

Propiedades

IUPAC Name |

tributyl(1,3-thiazol-4-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.C3H2NS.Sn/c3*1-3-4-2;1-2-5-3-4-1;/h3*1,3-4H2,2H3;2-3H; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYQKQPYPLADFMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CSC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29NSSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376848 | |

| Record name | 4-(Tributylstannyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173979-01-6 | |

| Record name | 4-(Tributylstannyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Tri-n-butylstannyl)thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.